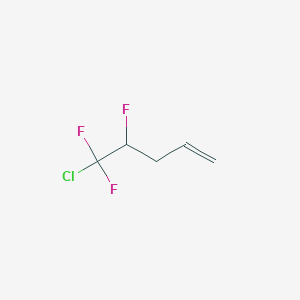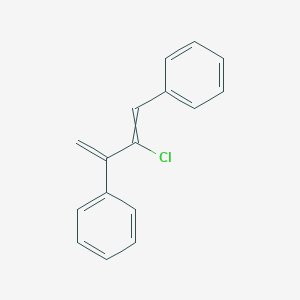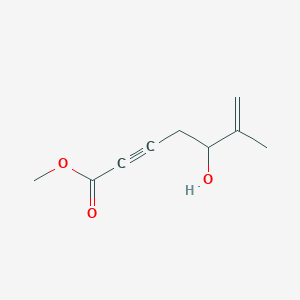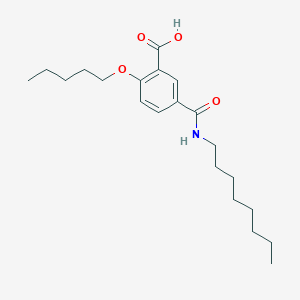![molecular formula C5H5Cl2NOS B14392170 Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]- CAS No. 89972-72-5](/img/structure/B14392170.png)
Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]- is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a hydroxylamine group attached to a thienyl ring substituted with two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]- typically involves the reaction of hydroxylamine with a suitable thienyl derivative. One common method is the reaction of 2,5-dichlorothiophene with hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.
Scientific Research Applications
Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]- involves its reactivity with various nucleophiles and electrophiles. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is often exploited in synthetic chemistry to form new bonds and create complex molecules.
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: A simpler analog without the thienyl substitution.
Oximes: Compounds formed by the reaction of hydroxylamine with aldehydes or ketones.
Hydrazones: Formed by the reaction of hydrazine with carbonyl compounds.
Uniqueness
Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]- is unique due to the presence of the 2,5-dichlorothienyl group, which imparts distinct reactivity and properties compared to simpler hydroxylamine derivatives
Properties
CAS No. |
89972-72-5 |
|---|---|
Molecular Formula |
C5H5Cl2NOS |
Molecular Weight |
198.07 g/mol |
IUPAC Name |
O-[(2,5-dichlorothiophen-3-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C5H5Cl2NOS/c6-4-1-3(2-9-8)5(7)10-4/h1H,2,8H2 |
InChI Key |
PCQFZELISBNYCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1CON)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]-](/img/structure/B14392088.png)

![N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14392099.png)

![(1R,6R)-3-(Naphthalen-2-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14392112.png)


![N,N-Dimethyl-N'-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea](/img/structure/B14392132.png)

![2-Phenylthieno[3,4-b]pyrazine](/img/structure/B14392164.png)
![5,6-Dimethyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one](/img/structure/B14392167.png)



